3-Propylidenephthalide

Description

Properties

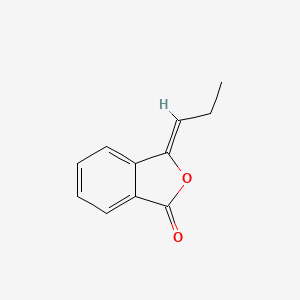

IUPAC Name |

(3Z)-3-propylidene-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSZDVVHIGAMOJ-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\1/C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Record name | 3-PROPYLIDENE PHTHALIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20965 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018094 | |

| Record name | (3Z)-3-Propylidene-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992), colourless, slightly viscous liquid; warm, spicy-herbaceous aroma | |

| Record name | 3-PROPYLIDENE PHTHALIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20965 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Propylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

343 to 347 °F at 15 mmHg (NTP, 1992) | |

| Record name | 3-PROPYLIDENE PHTHALIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20965 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3-PROPYLIDENE PHTHALIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20965 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-PROPYLIDENE PHTHALIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20965 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Propylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.135 at 74.7 °F (NTP, 1992) - Denser than water; will sink, 1.127-1.132 | |

| Record name | 3-PROPYLIDENE PHTHALIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20965 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Propylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17369-59-4, 94704-89-9 | |

| Record name | 3-PROPYLIDENE PHTHALIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20965 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Propylidenephthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylidenephthalide, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094704899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3-propylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-3-Propylidene-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PROPYLIDENEPHTHALIDE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU204L9C7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Synthesis via Dialkylcadmium Intermediates

The most widely documented method for synthesizing this compound involves a two-step process utilizing dialkylcadmium reagents and phthalic anhydride.

Step 1: Formation of Dialkylcadmium Reagent

A Grignard reagent is first prepared by reacting propyl bromide (C₃H₇Br) with magnesium in anhydrous diethyl ether or tetrahydrofuran (THF). Subsequent addition of cadmium chloride (CdCl₂) generates di(propyl)cadmium [(C₃H₇)₂Cd], a highly reactive intermediate. This step requires strict anhydrous conditions to prevent hydrolysis.

Step 2: Reaction with Phthalic Anhydride

The di(propyl)cadmium reagent reacts with phthalic anhydride in a 1:1 molar ratio, forming a hydroxylactone intermediate. This intermediate undergoes dehydration using p-toluenesulfonic acid (PTSA) in toluene under azeotropic conditions to yield this compound. The reaction mechanism proceeds via nucleophilic acyl substitution, followed by elimination of water to form the α,β-unsaturated lactone (Figure 1).

Optimization Insights

-

Solvent Selection : THF enhances reagent solubility, while toluene facilitates azeotropic water removal during dehydration.

-

Catalyst Loading : A 1:1 molar ratio of PTSA to substrate ensures complete dehydration without side reactions.

-

Temperature : Reactions are conducted under reflux (110–120°C) to drive elimination.

Alternative Reduction-Dehydration Approach

A modified pathway involves initial reduction of the hydroxylactone intermediate using sodium borohydride (NaBH₄), followed by acid-catalyzed dehydration. This method is less common but offers flexibility in isolating saturated intermediates.

Key Steps

-

Reduction : NaBH₄ in THF reduces the hydroxylactone to 3-propylphthalide.

-

Dehydration : PTSA-mediated dehydration converts the saturated lactone to the unsaturated this compound.

Yield Comparison

| Step | Yield (%) |

|---|---|

| Reduction (NaBH₄) | 45–50 |

| Dehydration (PTSA) | 85–90 |

| Overall | 38–45 |

This method’s total yield (38–45%) is marginally lower than the direct dehydration route due to additional purification steps.

Reaction Mechanism and Stereochemical Considerations

Electrophilic Acyl Substitution

The cadmium reagent’s nucleophilic propyl groups attack the electrophilic carbonyl carbons of phthalic anhydride, forming a tetrahedral intermediate that collapses to release a carboxylate. Subsequent proton transfer generates the hydroxylactone.

Acid-Catalyzed Dehydration

PTSA protonates the hydroxyl group, facilitating water elimination via an E1cb mechanism. The conjugated α,β-unsaturated system stabilizes the final product, favoring the Z-isomer (92%) over the E-isomer (8%) due to steric hindrance.

Purification and Characterization

Column Chromatography

Crude this compound is purified using silica gel chromatography with a hexane/isopropanol/acetone/ethyl acetate (60:3:1:1) eluent system. This resolves diastereomers and removes unreacted starting materials.

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃)

13C NMR (151 MHz, CDCl₃)

HRMS

HPLC Analysis

Reverse-phase HPLC with a C18 column (MeCN/H₂O/H₃PO₄ mobile phase) confirms purity (>95%) and resolves degradation products.

Challenges and Practical Considerations

Chemical Reactions Analysis

Types of Reactions: 3-Propylidenephthalide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Fragrance Industry Applications

3-Propylidenephthalide is primarily utilized as a fragrance ingredient in various cosmetic products. Its pleasant aroma makes it suitable for use in perfumes, lotions, and other scented products. The Expert Panel for Fragrance Safety has conducted extensive evaluations on its safety profile, concluding that it is safe for use at current exposure levels.

Safety Assessment Findings:

- Genotoxicity: Studies indicate that this compound is not genotoxic, as demonstrated in bacterial reverse mutation assays (Ames test) and mammalian cell line mutagenicity assays .

- Skin Sensitization: The compound has been classified as a moderate skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 940 μg/cm² .

- Phototoxicity: There are no concerns regarding phototoxicity or photoallergenicity based on UV/Vis spectral analysis .

Antibacterial Properties

Recent studies have explored the antibacterial activity of phthalides, including this compound. Research indicates that certain derivatives exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

Study Findings:

- A study isolated three phthalide derivatives from Ligusticum officinale, with one derivative showing significant antibacterial activity .

- The structural characterization of these compounds was achieved through NMR spectroscopy, confirming their potential for further pharmacological studies .

Cosmetic Applications and Dermal Absorption

This compound is also evaluated for its dermal absorption characteristics in cosmetic formulations. Research has shown that the compound can be absorbed through the skin, which is critical for its efficacy in topical applications.

Dermal Absorption Study:

- An analytical method was developed to assess the percutaneous absorption of this compound using rat skin models. Results indicated a total absorption rate of approximately 23.7% when formulated in an oil-in-water cream .

Environmental Safety

The environmental impact of this compound has been assessed through screening-level risk assessments. These assessments indicate that the compound poses minimal risk to aquatic environments based on current usage levels.

Key Environmental Findings:

- The exposure levels for this compound are below the threshold values established for ecological safety .

- Biodegradation and ecotoxicity data remain limited; however, current assessments suggest no significant environmental concerns at existing concentrations .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Fragrance Industry | Safe for use; non-genotoxic; moderate skin sensitizer (NESIL: 940 μg/cm²) |

| Antibacterial Activity | Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria |

| Cosmetic Formulations | Absorption rate of ~23.7% in dermal studies; regulated content limit at 0.01% |

| Environmental Impact | Minimal risk to aquatic life; exposure levels below safety thresholds |

Mechanism of Action

The mechanism of action of 3-Propylidenephthalide involves its interaction with specific molecular targets and pathways. As a lactone, it may interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Implications :

Skin Sensitization

- This compound: The GARDskin Dose–Response assay underpredicted its sensitization potency by ~6-fold compared to human and LLNA (Local Lymph Node Assay) data. Its No Expected Sensitization Induction Level (NESIL) is 920 μg/cm² .

- 3-Butylidenephthalide: No specific sensitization studies were identified, but IFRA standards for phthalides recommend caution in fragrance applications .

Systemic Toxicity

- This compound: A subchronic study established a No Observed Adverse Effect Level (NOAEL) of 10.005 mg/kg/day, supporting read-across safety assessments for other phthalides .

- 3-Butylidenephthalide : Toxicity data are lacking; the Threshold of Toxicological Concern (TTC) approach is applied due to insufficient evidence .

Mutagenicity

- This compound : Ames test results are inconclusive, with one study reporting a weak positive response attributed to impurities . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as safe for use in flavorings at current intake levels .

- 3-Benzylidenephthalide: No mutagenicity data were found in the provided evidence.

Regulatory Status

Biological Activity

3-Propylidenephthalide, a compound belonging to the class of phthalides, has garnered attention due to its diverse biological activities. This article delves into its genotoxicity, antibacterial properties, and potential applications in cosmetics and pharmaceuticals, supported by various research findings and case studies.

Genotoxicity Studies

The genotoxic potential of this compound has been rigorously evaluated through several assays:

- Ames Test : Conducted using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA, the Ames test showed no mutagenic effects at concentrations up to 5000 μg/plate. A notable increase in revertant colonies was only observed in the TA100 strain with metabolic activation (presence of S9) but not in other strains or conditions .

- Mammalian Cell Line Assay : A follow-up mammalian cell gene mutation assay (HPRT) indicated no significant increases in mutant colonies when mouse lymphoma cells were treated with this compound. This suggests a lack of mutagenic activity in mammalian cells .

- Micronucleus Test : In vitro micronucleus tests on human peripheral blood lymphocytes revealed that this compound did not induce micronuclei formation at cytotoxic levels, reinforcing its classification as non-clastogenic .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various phthalide derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Vancomycin-resistant Enterococcus faecium (MIC µg/mL) |

|---|---|---|---|

| This compound | 256 | 256 | Not tested |

| 5-Hydroxybutylidene phthalide | 128 | 256 | Not tested |

| 7-Hydroxybutylidene phthalide | 16 | 64 | 128 |

Among these derivatives, 7-hydroxybutylidene phthalide exhibited the most potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting structural modifications can enhance efficacy .

Cosmetic Applications and Absorption Studies

This compound is utilized as a cosmetic ingredient regulated at a maximum concentration of 0.01%. Recent studies on its percutaneous absorption demonstrated a total dermal absorption rate of approximately 24% when applied in a cream formulation containing 0.7% concentration on excised rat skin. This finding is crucial for evaluating potential human exposure and safety profiles .

Case Studies and Research Findings

- Toxicity Assessments : In various toxicity assays, including repeated dose toxicity and local lymph node assays, this compound displayed sensitization potential with an average EC3 value of 2.55% , indicating that while it may cause some sensitization reactions in humans, it is generally regarded as safe under controlled conditions .

- Fragrance Industry Use : As a fragrance ingredient, its safety profile has been extensively examined, leading to its inclusion in cosmetic formulations where it contributes to aroma without significant adverse effects .

Q & A

Basic: What analytical methods are recommended for quantifying 3-Propylidenephthalide in natural complex substances?

Methodological Answer:

Quantification should prioritize validated chromatographic techniques, such as HPLC or GC-MS, with UV detection at 270 nm for optimal sensitivity . Researchers must cross-validate results against IFRA’s Annex I indicative levels, but analytically determined concentrations supersede default values if discrepancies arise . For reproducibility, document column temperature (e.g., room temperature), mobile phase composition, and calibration curves. Include internal standards to account for matrix effects in natural extracts.

Advanced: How can researchers reconcile discrepancies between experimentally determined this compound levels and IFRA’s indicative data?

Methodological Answer:

Discrepancies may stem from natural variation in source materials or extraction efficiency. Follow these steps:

Replicate Analysis : Conduct triplicate measurements to rule out technical variability.

Matrix-Specific Calibration : Use spiked samples to assess recovery rates in complex matrices.

Reference RIFM Safety Assessments : Compare results with toxicological thresholds in the RIFM database, which underpins IFRA standards .

Contextualize Findings : If experimental levels exceed IFRA’s limits, evaluate whether the compound’s sensitization or systemic toxicity endpoints necessitate protocol adjustments .

Basic: What are the optimal storage conditions for this compound to ensure chemical stability?

Methodological Answer:

Store this compound at 2–8°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis. For long-term stability (>6 months), freezing at -20°C is advised . Pre-use validation via TLC or HPLC is critical to confirm purity, especially after prolonged storage.

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships of this compound in pharmacological studies?

Methodological Answer:

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Key considerations:

- Data Normalization : Express responses as percentages relative to positive/negative controls.

- Outlier Handling : Apply Grubbs’ test to exclude artifacts while retaining biological variability.

- Comparative Analysis : Contrast results with literature EC50 values using ANOVA or mixed-effects models to account for inter-study heterogeneity .

- Power Analysis : Ensure sample sizes are sufficient (e.g., n ≥ 6 per group) to detect biologically relevant effect sizes.

Basic: What ethical considerations are critical when designing human subject studies involving this compound?

Methodological Answer:

- Informed Consent : Disclose potential sensitization risks (per IFRA’s dermal exposure guidelines) and anonymize participant data .

- Ethics Approval : Obtain institutional review board (IRB) approval, specifying the compound’s CAS number (17369-59-4) and safety data from RIFM assessments .

- Data Retention : Securely store raw data for 5–10 years, with protocols for responsible disposal to prevent misuse .

Advanced: How do recent IFRA amendments on this compound restrictions influence experimental design in fragrance safety research?

Methodological Answer:

The 51st IFRA Amendment (2023) mandates stricter dermal exposure limits. Researchers must:

- Update Protocols : Align in vitro assays (e.g., KeratinoSens®) with revised sensitization thresholds .

- Cross-Validate Endpoints : Compare systemic toxicity data (e.g., NOAELs) across IFRA, RIFM, and independent studies to identify consensus or gaps.

- Simulate Real-World Exposure : Use finite dose models to replicate cosmetic product application scenarios .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Chromatographic Purity : Achieve ≥95% purity via HPLC with diode-array detection (DAD) to detect co-eluting impurities.

- Spectroscopic Confirmation : Use NMR (¹H/¹³C) and FT-IR to verify structural integrity, referencing NIST Chemistry WebBook data .

- Batch Documentation : Record synthesis parameters (e.g., solvent, catalyst) to ensure reproducibility.

Advanced: What strategies mitigate batch-to-batch variability in this compound pharmacological studies?

Methodological Answer:

- Standardized Sourcing : Procure compounds from suppliers adhering to ISO guidelines, with certificates of analysis (CoA).

- Stability Profiling : Conduct accelerated stability tests (40°C/75% RH) to predict degradation pathways.

- Blinded Replication : Assign independent teams to replicate key experiments, reducing operator bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.